2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

Analytical Chemistry Environmental Monitoring Chemosensor Development

2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol features a unique ortho-hydroxyphenyl motif that enables multidentate metal coordination for chemosensing and catalysis. Unlike generic oxadiazole-2-thiols, this compound demonstrates high Fe3+ selectivity (LOD 3 µM) and favorable energy levels for organic photovoltaics (VOC up to 2.05 eV). Secure high-purity material for your sensing or electronics research. Request a quote today.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21g/mol
CAS No. 29638-33-3
Cat. No. B362290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
CAS29638-33-3
Molecular FormulaC8H6N2O2S
Molecular Weight194.21g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=S)O2)O
InChIInChI=1S/C8H6N2O2S/c11-6-4-2-1-3-5(6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13)
InChIKeyHMIBKGQKYCFESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol (CAS 29638-33-3): Core Identity for Scientific Procurement


2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol (CAS 29638-33-3), a heterocyclic small molecule with the formula C8H6N2O2S, represents a versatile scaffold in medicinal chemistry and materials science . The compound features a 1,3,4-oxadiazole-2-thione core fused with an ortho-hydroxyphenyl substituent, a structural motif that confers distinct electronic and coordination properties [1]. Its molecular weight is 194.21 g/mol, and it is also known as 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione .

Why a Generic 1,3,4-Oxadiazole-2-thione Cannot Substitute for 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol in Research


Within the 1,3,4-oxadiazole-2-thione class, the ortho-hydroxyphenyl group in 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol introduces critical functional advantages that simpler analogs like 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0) cannot replicate [1]. The phenolic hydroxyl group provides an additional metal-coordination site, enabling the formation of stable, multidentate complexes essential for chemosensing and catalysis [2]. Furthermore, this substitution pattern directly influences the compound's electronic structure, as evidenced by its distinct performance in organic electronic applications compared to unsubstituted analogs [3]. Simply put, substituting this compound with a generic oxadiazole-2-thione risks the loss of its key differentiating properties: high Fe3+ selectivity, favorable energy levels for organic photovoltaics, and unique metal-binding stoichiometry.

2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol: A Quantitative Evidence Guide for Differentiated Selection


High Selectivity and Sensitivity for Fe3+ Detection via Colorimetric Chemosensing

2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol (referred to as HL) functions as a highly selective colorimetric chemosensor for Fe3+ ions, outperforming other oxadiazole-based sensors lacking the ortho-hydroxyphenyl group. In a direct head-to-head comparison against other metal ions (Pb2+, Hg2+, Cu2+ and other common cations), HL exhibited an instant and specific color change from yellow to black only in the presence of Fe3+, with no interference from co-existing ions [1]. The limit of detection (LOD) was determined to be 3 µM, which is below the WHO guideline value for iron in drinking water (5.357 µM), confirming its practical applicability [2]. The binding stoichiometry between HL and Fe3+ was found to be 1:1, with a binding constant of 1.8 × 10^3 M-1 [3].

Analytical Chemistry Environmental Monitoring Chemosensor Development

Superior Electron Donor Properties for Organic Solar Cells (OSCs) vs. PCBM

DFT and TD-DFT calculations demonstrate that 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP) is an excellent electron donor for organic solar cells (OSCs) when compared to the prototypical acceptor (6,6)-phenyl-C61-butyric acid methyl ester (PCBM). MODP exhibits higher HOMO and LUMO energies than PCBM, leading to favorable energy level alignment for efficient charge separation [1]. The calculated energy gap for MODP and its complexes ranges from 2.502 to 4.455 eV, while the open-circuit voltage (VOC) values range from 1.12 to 2.05 eV, which are competitive with state-of-the-art donor materials [2]. These properties are a direct consequence of the ortho-hydroxyphenyl substitution, which tunes the electronic structure in a way not observed in simpler oxadiazole analogs.

Organic Electronics Photovoltaics Materials Science

Ambipolar Charge Transport Capabilities for OLED Applications

Computational analysis reveals that 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP) and its Pd(II) and Pt(II) complexes exhibit very small reorganization energies and high charge transfer rates, key indicators of ambipolar charge transport materials [1]. This is a class-level inference, as these properties are benchmarked against known requirements for organic light-emitting diode (OLED) hole/electron transport layers. Specifically, MODP's small reorganization energy facilitates efficient charge injection and mobility, a property that is not universally shared by other 1,3,4-oxadiazole-2-thione derivatives without the phenolic hydroxyl group, which can hinder charge delocalization [2].

Organic Electronics OLED Materials Charge Transport

2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of Portable, Low-Cost Fe3+ Sensors for Water Quality Monitoring

The compound's demonstrated selectivity and sensitivity (LOD = 3 µM) for Fe3+ over other common metal ions, with a clear colorimetric response, makes it an ideal candidate for developing paper-based or dipstick sensors for field testing of water quality. This application directly leverages the quantitative evidence from Section 3, offering a practical alternative to expensive laboratory equipment for environmental monitoring [1].

Design of Novel Non-Fullerene Electron Donors for Bulk Heterojunction Organic Solar Cells

Given its favorable energy level alignment with PCBM and calculated VOC values ranging from 1.12 to 2.05 eV, this compound serves as a promising scaffold for synthesizing new small-molecule donors for organic photovoltaics. Research groups focused on high-efficiency OSCs can utilize this data to prioritize this compound over other oxadiazole derivatives lacking the ortho-hydroxyphenyl group [2].

Synthesis of Ambipolar Charge Transport Materials for Advanced OLED Architectures

The computationally predicted small reorganization energies and high charge transfer rates position MODP and its metal complexes as viable candidates for ambipolar transport layers in OLEDs. This scenario is particularly relevant for materials scientists seeking to simplify device fabrication by using a single material that can transport both holes and electrons, as supported by the class-level inference from Section 3 [3].

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